Cas no 2138198-16-8 ((2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine)

(2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine structure
2138198-16-8 structure
商品名:(2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
CAS番号:2138198-16-8
MF:C10H14F3NS
メガワット:237.285071849823
CID:6432339
PubChem ID:165468862

(2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine 化学的及び物理的性質

名前と識別子

    • (2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
    • 2138198-16-8
    • EN300-764040
    • (2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
    • インチ: 1S/C10H14F3NS/c1-7(2)4-14-5-9-3-8(6-15-9)10(11,12)13/h3,6-7,14H,4-5H2,1-2H3
    • InChIKey: AQYDOEGOHVZEJX-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(F)(F)F)C=C1CNCC(C)C

計算された属性

  • せいみつぶんしりょう: 237.07990511g/mol
  • どういたいしつりょう: 237.07990511g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

(2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764040-5.0g
(2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
2138198-16-8 95%
5.0g
$2235.0 2024-05-22
Enamine
EN300-764040-0.25g
(2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
2138198-16-8 95%
0.25g
$708.0 2024-05-22
Enamine
EN300-764040-0.05g
(2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
2138198-16-8 95%
0.05g
$647.0 2024-05-22
Enamine
EN300-764040-1.0g
(2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
2138198-16-8 95%
1.0g
$770.0 2024-05-22
Enamine
EN300-764040-0.5g
(2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
2138198-16-8 95%
0.5g
$739.0 2024-05-22
Enamine
EN300-764040-10.0g
(2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
2138198-16-8 95%
10.0g
$3315.0 2024-05-22
Enamine
EN300-764040-0.1g
(2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
2138198-16-8 95%
0.1g
$678.0 2024-05-22
Enamine
EN300-764040-2.5g
(2-methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
2138198-16-8 95%
2.5g
$1509.0 2024-05-22

(2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine 関連文献

(2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amineに関する追加情報

Introduction to (2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine and Its Significance in Modern Chemical Research

(2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine, with the CAS number 2138198-16-8, represents a compound of considerable interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative, characterized by its unique structural motifs, has garnered attention due to its potential applications in the development of novel therapeutic agents and advanced materials. The compound's molecular architecture, featuring a 2-methylpropyl side chain linked to a thiophene ring substituted with a trifluoromethyl group, endows it with distinctive electronic and steric properties that make it a valuable candidate for further exploration.

The significance of this compound can be better understood by examining its structural components and their contributions to its overall chemical behavior. The presence of the trifluoromethyl group, a well-known pharmacophore, enhances the lipophilicity and metabolic stability of molecules, making them more suitable for oral administration and prolonged biological activity. This feature is particularly relevant in the context of drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. Additionally, the thiophene ring, a common scaffold in medicinal chemistry, is known for its ability to interact with biological targets through aromatic stacking and hydrogen bonding interactions.

The 2-methylpropyl moiety further contributes to the compound's complexity by introducing steric hindrance and influencing its solubility characteristics. These structural elements collectively dictate the compound's reactivity and its potential for further functionalization. In recent years, there has been a growing interest in designing molecules that can modulate biological pathways by targeting specific enzymes or receptors. The amine functional group in (2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine provides a versatile handle for chemical modifications, enabling researchers to tailor its properties for specific applications.

Recent advancements in computational chemistry have facilitated the rapid screening of molecular libraries to identify promising candidates for drug discovery. The structural features of (2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine make it an attractive subject for virtual screening campaigns aimed at identifying new therapeutic agents. By leveraging high-throughput virtual screening techniques, researchers can efficiently evaluate the compound's binding affinity to various biological targets, thereby accelerating the drug discovery process. This approach has been successfully applied to identify novel inhibitors and agonists for a wide range of diseases.

In addition to its pharmaceutical applications, this compound has potential uses in materials science and organic electronics. The combination of lipophilicity and electronic properties provided by its structure makes it a candidate for developing new types of organic semiconductors or liquid crystal materials. These materials are essential components in modern electronic devices such as smartphones, displays, and solar cells. The ability to fine-tune the electronic properties of such materials through molecular design offers exciting opportunities for innovation in nanotechnology.

The synthesis of (2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to access such molecules on a laboratory scale. Transition metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the thiophene-based core of this compound. These reactions allow for the efficient formation of carbon-carbon bonds under mild conditions, facilitating the assembly of complex molecular frameworks.

The role of this compound in medicinal chemistry is further underscored by its potential as an intermediate in the synthesis of more complex drug candidates. By serving as a building block, it enables chemists to explore diverse chemical space efficiently. This approach is particularly important in early-stage drug discovery, where rapid access to structurally diverse compounds is essential for identifying lead molecules with optimal pharmacological profiles.

Ongoing research into (2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine continues to reveal new insights into its chemical behavior and potential applications. Collaborative efforts between synthetic chemists and biologists are essential for fully realizing its therapeutic potential. By combining expertise from different disciplines, researchers can develop innovative strategies to harness the unique properties of this compound for addressing unmet medical needs.

In conclusion, (2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine represents a promising molecule with significant implications in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable candidate for further exploration, offering opportunities for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing challenges across multiple scientific disciplines.

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